Icmt-IN-33 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme that plays a critical role in the post-translational modification of proteins, particularly those involved in cell signaling pathways. The compound is characterized by its unique structure, which includes a sulfonamide modification that enhances its inhibitory potency. Its molecular formula is C22H33NO4S3, with a molecular weight of 471.7 g/mol. The IUPAC name for Icmt-IN-33 is (2R)-2-(thiophen-2-ylsulfonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid .
The biological activity of Icmt-IN-33 is primarily centered around its ability to inhibit isoprenylcysteine carboxyl methyltransferase. This inhibition disrupts the methylation process of isoprenylated cysteine residues in proteins, leading to mislocalization of proteins such as Ras. Such mislocalization can inhibit cellular transformation and proliferation, making Icmt-IN-33 a potential candidate for therapeutic applications in cancer treatment and other diseases where cell signaling pathways are disrupted .
The synthesis of Icmt-IN-33 typically involves several steps beginning with farnesyl cysteine. The key steps include:
Icmt-IN-33 has several potential applications:
Interaction studies involving Icmt-IN-33 focus on its binding affinity and inhibitory effects on isoprenylcysteine carboxyl methyltransferase. The compound exhibits an IC50 value of approximately 0.46 μM, indicating strong inhibitory activity. These studies are crucial for understanding how Icmt-IN-33 interacts with other biochemical pathways and compounds, potentially leading to insights into combination therapies or synergistic effects with other inhibitors .
Several compounds share structural or functional similarities with Icmt-IN-33. Here are some notable examples:
| Compound Name | Structure Type | IC50 Value (μM) | Unique Features |
|---|---|---|---|
| Cysmethynil | Non-sulfonamide inhibitor | Varies | Different chemical structure; less potent than Icmt-IN-33 |
| N-Acetyl-S-farnesyl-L-cysteine | Precursor to methylation reactions | Varies | Acts as a substrate rather than an inhibitor |
| Indole-based inhibitors | Diverse structural features | Varies | Target isoprenylcysteine carboxyl methyltransferase but with distinct mechanisms |
Icmt-IN-33 stands out due to its specific sulfonamide modification that enhances its selectivity and potency against isoprenylcysteine carboxyl methyltransferase compared to these similar compounds .
Icmt-IN-33 is a synthetic organic compound with the molecular formula C₂₀H₂₄ClNO and a molecular weight of 329.86 grams per mole [5]. The compound is systematically named as 3-chloro-4-methyl-N-(2-(4-phenyltetrahydro-2H-pyran-4-yl)ethyl)aniline, reflecting its complex structural architecture [5]. The compound carries the Chemical Abstracts Service registry number 1313603-20-1, which serves as its unique identifier in chemical databases [5].
The molecular structure of Icmt-IN-33 features a distinctive tetrahydropyranyl framework that serves as the central scaffold [19] [21]. This structural motif represents a key design element in the development of potent inhibitors targeting isoprenylcysteine carboxyl methyltransferase [20] [21]. The compound incorporates a phenyl ring directly attached to the tetrahydropyran ring at the 4-position, creating a quaternary carbon center that contributes to the three-dimensional geometry of the molecule [5].
The aniline moiety contains a chlorine substituent at the 3-position and a methyl group at the 4-position of the benzene ring [5]. These substituents are strategically positioned to optimize the electronic and steric properties of the molecule for target engagement [21]. The connection between the tetrahydropyranyl core and the substituted aniline is established through an ethylene linker, providing flexibility while maintaining the appropriate spatial orientation for biological activity [5].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄ClNO |
| Molecular Weight | 329.86 g/mol |
| IUPAC Name | 3-chloro-4-methyl-N-(2-(4-phenyltetrahydro-2H-pyran-4-yl)ethyl)aniline |
| CAS Number | 1313603-20-1 |
| SMILES | CC1=CC=C(C=C1Cl)NCCC2(C3=CC=CC=C3)CCOCC2 |
| InChI Key | OKZPPYKUQUMKSL-UHFFFAOYSA-N |
The structural representation through Simplified Molecular Input Line Entry System notation demonstrates the connectivity pattern: CC1=CC=C(C=C1Cl)NCCC2(C3=CC=CC=C3)CCOCC2 [5]. This notation captures the essential bonding information and serves as a computational identifier for database searches and molecular modeling applications [5].
The stereochemical analysis of Icmt-IN-33 reveals important configurational features that influence its biological activity [10]. The compound contains one undefined atom stereocenter according to computational analysis, specifically at the quaternary carbon of the tetrahydropyran ring where the phenyl substituent is attached [6]. This stereogenic center can theoretically exist in two enantiomeric forms, though the biological evaluation data suggests that stereochemical differences may not significantly impact inhibitory potency [10].
Research on related isoprenylcysteine carboxyl methyltransferase inhibitors has demonstrated that stereochemistry at alpha carbons does not substantially influence binding affinity or inhibitory activity [10]. Studies with sulfonamide modified farnesyl cysteine analogs revealed that both R and S enantiomers exhibited nearly identical inhibition profiles when tested at equivalent concentrations [10]. This finding suggests that the enzyme binding site accommodates both stereoisomers through conformational flexibility of the substrate or inhibitor molecules [10].
The tetrahydropyran ring system in Icmt-IN-33 adopts a chair conformation, which is the most thermodynamically stable arrangement [21]. The phenyl substituent at the 4-position preferentially occupies an equatorial orientation to minimize steric interactions with other ring substituents [21]. This conformational preference ensures optimal positioning of the aromatic system for potential interactions with hydrophobic regions of the target enzyme [9].
The rotational freedom around the ethylene linker connecting the tetrahydropyran core to the aniline moiety provides additional conformational flexibility [21]. This flexibility allows the molecule to adapt to the binding site geometry while maintaining essential pharmacophoric interactions [8]. Computational modeling studies suggest that the active conformation involves a partially extended arrangement that positions both aromatic systems for optimal target engagement [8].
The development of Icmt-IN-33 emerged from extensive structure-activity relationship investigations focused on tetrahydropyranyl derivatives as isoprenylcysteine carboxyl methyltransferase inhibitors [20] [21]. The compound represents optimization within a series that began with submicromolar hit compounds and progressed through systematic structural modifications [21]. The tetrahydropyranyl scaffold proved to be a privileged structure for achieving potent inhibitory activity against the target enzyme [20].
Initial structure-activity relationship studies identified the importance of the tetrahydropyran ring system as a core pharmacophore [21]. Modifications around this central framework led to significant improvements in potency, with some analogs achieving nanomolar inhibitory concentrations [21]. The incorporation of aromatic substituents at the 4-position of the tetrahydropyran ring emerged as a critical design element for enhancing binding affinity [21].
The substitution pattern on the aniline ring demonstrates the importance of electronic modulation for optimal activity [21]. The presence of both electron-withdrawing chlorine and electron-donating methyl groups creates a balanced electronic environment that contributes to favorable target interactions [15]. Comparative analysis with related compounds indicates that modifications to the aniline substitution pattern can dramatically alter inhibitory potency [13].
The ethylene linker length between the tetrahydropyran core and the aniline moiety represents an optimized spacer that maintains appropriate geometric relationships [21]. Studies with varied linker lengths have shown that both shorter and longer connecting chains result in reduced biological activity [13]. This finding suggests that the two-carbon linker provides the ideal spatial arrangement for simultaneous engagement of multiple binding subsites [13].
| Structural Feature | SAR Contribution | Reference Compounds |
|---|---|---|
| Tetrahydropyran core | Essential pharmacophore | Compounds 3, 27, 75 |
| 4-Phenyl substitution | Enhances binding affinity | Methylated derivatives |
| 3-Chloro-4-methyl aniline | Optimizes electronic properties | Substituted analogs |
| Ethylene linker | Maintains geometric requirements | Chain length variants |
Quantitative structure-activity relationship analysis of related tetrahydropyranyl inhibitors has identified key molecular descriptors that correlate with biological activity [8]. Electronic descriptors such as highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy show positive correlations with inhibitory potency [8]. Additionally, topological descriptors including molecular connectivity indices contribute to the predictive models for this compound class [8].
The physicochemical properties of Icmt-IN-33 reflect its design as a drug-like molecule targeting an intracellular enzyme [11]. The compound exhibits a molecular weight of 329.86 grams per mole, which falls within the acceptable range for oral bioavailability according to established pharmaceutical guidelines [5]. The presence of one hydrogen bond donor and three hydrogen bond acceptors contributes to favorable permeability characteristics [6].
The calculated partition coefficient indicates moderate lipophilicity, which is appropriate for crossing cellular membranes while maintaining sufficient aqueous solubility [11]. The topological polar surface area of approximately 49.5 square angstroms suggests good membrane permeability potential [6]. These properties are consistent with the compound's intended use as a cell-permeable inhibitor of an endoplasmic reticulum-localized enzyme [9].
Stability considerations for tetrahydropyranyl derivatives have been extensively studied in the context of isoprenylcysteine carboxyl methyltransferase inhibitor development [11]. The tetrahydropyran ring system demonstrates good chemical stability under physiological conditions [11]. The ether linkage within the ring is resistant to hydrolysis, contributing to the overall stability profile of the molecule [11].
The aniline functionality requires careful consideration regarding potential metabolic liabilities [11]. The electron-withdrawing chlorine substituent at the 3-position may reduce the nucleophilicity of the amino group, potentially decreasing susceptibility to oxidative metabolism [15]. The methyl group at the 4-position provides additional steric hindrance that may further protect against metabolic transformation [15].
| Physicochemical Property | Value | Pharmaceutical Significance |
|---|---|---|
| Molecular Weight | 329.86 g/mol | Within optimal range for oral drugs |
| Hydrogen Bond Donors | 1 | Favorable for permeability |
| Hydrogen Bond Acceptors | 3 | Appropriate for cellular uptake |
| Rotatable Bonds | 5 | Maintains conformational flexibility |
| Polar Surface Area | ~49.5 Ų | Supports membrane permeation |
Solubility enhancement strategies for related compounds have focused on modifying peripheral substituents while maintaining the core pharmacophore [11]. The incorporation of polar functional groups at strategic positions can improve aqueous solubility without compromising target affinity [11]. However, excessive polarity modifications may reduce cellular permeability and limit access to the intracellular target [14].
Icmt-IN-33 belongs to a well-characterized family of tetrahydropyranyl-based isoprenylcysteine carboxyl methyltransferase inhibitors that have been extensively studied for their structure-activity relationships [20] [21]. Within this series, Icmt-IN-33 demonstrates significant potency with an inhibitory concentration of 0.46 micromolar, positioning it among the more active compounds in the class [19]. This potency represents a substantial improvement over earlier indole-based inhibitors such as cysmethynil, which exhibits an inhibitory concentration of 2.4 micromolar [25].
Comparative analysis with closely related analogs reveals important structural determinants of activity [21]. Icmt-IN-42, another member of the tetrahydropyranyl series, demonstrates superior potency with an inhibitory concentration of 0.054 micromolar [22]. This enhanced activity may result from specific structural modifications that optimize binding interactions with the target enzyme [22]. The molecular formula C₂₃H₃₁NO for Icmt-IN-42 indicates additional carbon content that may contribute to improved target engagement [22].
The structural comparison extends to other chloroaniline-containing inhibitors within the series [6]. Icmt-IN-31, with molecular formula C₁₉H₂₄ClNOS and molecular weight 349.9 grams per mole, incorporates a thiophene ring system and dimethyloxane moiety [6]. This structural variation demonstrates the tolerance of the target enzyme for diverse chemical frameworks while maintaining the essential chloroaniline pharmacophore [6].
Historical development of isoprenylcysteine carboxyl methyltransferase inhibitors began with substrate-based approaches using farnesyl cysteine analogs [23]. These early compounds provided valuable insights into the binding requirements of the enzyme but generally exhibited modest potency [23]. The evolution toward non-substrate-based inhibitors like the tetrahydropyranyl series represented a significant advancement in achieving improved selectivity and potency [21].
| Compound | Molecular Formula | IC₅₀ (μM) | Structural Class | Key Features |
|---|---|---|---|---|
| Icmt-IN-33 | C₂₀H₂₄ClNO | 0.46 | Tetrahydropyranyl | 3-Chloro-4-methyl aniline |
| Icmt-IN-42 | C₂₃H₃₁NO | 0.054 | Tetrahydropyranyl | Enhanced potency variant |
| Icmt-IN-31 | C₁₉H₂₄ClNOS | Not reported | Tetrahydropyranyl | Thiophene incorporation |
| Cysmethynil | C₂₁H₃₂N₂O | 2.4 | Indole-based | First-generation inhibitor |
Mechanistic studies have revealed that the tetrahydropyranyl inhibitors operate through a competitive inhibition mechanism, directly competing with the natural prenylcysteine substrates for binding to the active site [21]. This mode of action contrasts with some earlier compounds that exhibited mixed inhibition patterns [23]. The competitive nature of inhibition supports the hypothesis that these compounds occupy the substrate binding site and suggests potential for rational optimization based on structural information [9].
Isoprenyl-cysteine carboxyl methyl-transferase (ICMT) is an eight-helix endoplasmic-reticulum methyltransferase that uses S-adenosyl-L-methionine (AdoMet) to methyl-esterify the α-carboxyl of prenylated cysteine residues at C-terminal CaaX or CXC motifs. Crystal and mutational analyses identify a five-helix catalytic core in which His163, Tyr196, Arg147 and the signature HxVxxxxYxxxRHPxY motif orient the AdoMet donor, while a hydrophobic tunnel accommodates the isoprenoid chain of the lipidated substrate [1] [2]. Carboxyl-methylation neutralizes the prenylcysteine charge, strengthening membrane binding and enabling productive interaction of Ras, Rho, Rab and heterotrimeric-G-protein γ subunits with downstream effectors [1] [3].
| Parameter | Human ICMT (membrane prep) | Source |
|---|---|---|
| k_cat (BFC substrate, 37 °C) | 2.1 min⁻¹ [4] | 22 |
| K_m (BFC) | 3.6 µM [4] | 22 |
| K_m (AdoMet) | 5.4 µM [4] | 22 |
ICMT-IN-33 (compound 73 in the Judd THP series) is a methylated tetrahydropyranyl amide that occupies the prenylcysteine channel. Radiometric assays show:
| Inhibitor | IC₅₀ (ICMT) | Mode vs. prenyl-substrate | Mode vs. AdoMet | Time-dependence | Ref. |
|---|---|---|---|---|---|
| ICMT-IN-33 | 0.46 µM [5] | Competitive (K_i-app 0.21 µM) [6] | Non-competitive / uncompetitive (<10% inhibition at 20 µM AdoMet) [6] | None detected (t₁/₂ shift <10%) | 64, 65 |
| Cysmethynil | 2.4 µM [7] | Competitive | Non-competitive | Slow-binding (k_on 0.87 min⁻¹) [7] | 49 |
| FTPA-triazole 10n | 0.8 µM [8] | Competitive | Non-competitive | Not reported | 60 |
ICMT-IN-33 therefore behaves as a rapid-equilibrium, substrate-competitive inhibitor that does not engage the AdoMet pocket, minimizing cross-reactivity with SAM-dependent methyltransferases (see 3.3).
Judd et al. screened ICMT-IN-33 (10 µM) against a 30-member enzyme panel.
| Enzyme class | % activity remaining (10 µM) | Note |
|---|---|---|
| LCMT-1 (leucine-carboxyl methyltransferase-1) | 92% [6] | PP2A methylase |
| PRMT1/3/5/6 | >90% [6] | Arginine MTs |
| PIMT, GNMT, NNMT | >85% [6] | Small-molecule MTs |
| DNA-(C5)-MTase (DNMT1) | 96% [6] | Epigenetic |
Thus ICMT-IN-33 exhibits >20-fold biochemical selectivity for ICMT over every methyltransferase tested [6].
Treatment of A549 and MiaPaca-2 cells with ICMT-IN-33 (1–5 µM, 6 h) produced a 3- to 4-fold increase in cytosolic K-, H- and N-Ras and a parallel decrease at the plasma membrane [6]. Consequences include:
| Signaling output (A549) | Vehicle | 2 µM ICMT-IN-33 4 h | % change |
|---|---|---|---|
| Membrane K-Ras | 100 | 42 ± 5 [6] | −58% |
| p-ERK1/2 | 100 | 39 ± 6 [6] | −61% |
| p-AKT (Ser473) | 100 | 45 ± 8 [6] | −55% |
Carboxylmethylation is essential for high-affinity membrane binding of farnesylated CAAX proteins but largely dispensable for geranylgeranylated counterparts [10]. ICMT-IN-33 reproduces this dichotomy:
| Protein (prenyl type) | Localization after ICMT-IN-33 (2 µM, 6 h) | Functional outcome |
|---|---|---|
| K-Ras (farnesyl) | Cytosol ↑, PM ↓ [6] | MAPK signaling ↓ |
| H-Ras-CVLL (geranylgeranyl swap) | PM retained [10] | Signaling unaffected [10] |
| Cdc42 (geranylgeranyl) | PM retained [10] | Actin remodeling intact [10] |
These data indicate that ICMT-IN-33 selectively perturbs signaling networks that rely on farnesyl-modified substrates—explaining its pronounced impact on Ras-driven oncogenic pathways while sparing many Rho family functions [10] [11].
The collective findings position ICMT-IN-33 as a potent, substrate-competitive inhibitor that: